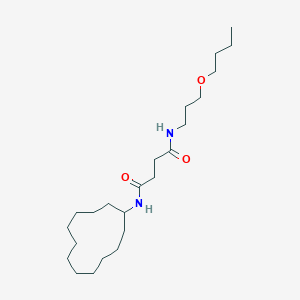
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxypropyl group and a cyclododecyl group attached to a butanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide typically involves the reaction of 3-butoxypropylamine with cyclododecylbutanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted amides.
Scientific Research Applications
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a potential bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can be compared with other similar compounds, such as:
N-(3-butoxypropyl)-3-chlorobenzamide: This compound has a similar butoxypropyl group but differs in the presence of a chlorobenzamide moiety.
N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide: This compound contains a butoxypropyl group and a thienylcarbonyl-piperidinecarboxamide structure.
N-(3-butoxypropyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide: This compound features a butoxypropyl group and a tetrahydropyrimidinyl-acetamide moiety.
The uniqueness of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H44N2O3 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide |
InChI |
InChI=1S/C23H44N2O3/c1-2-3-19-28-20-13-18-24-22(26)16-17-23(27)25-21-14-11-9-7-5-4-6-8-10-12-15-21/h21H,2-20H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
BJVVIQJRSJKVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)CCC(=O)NC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
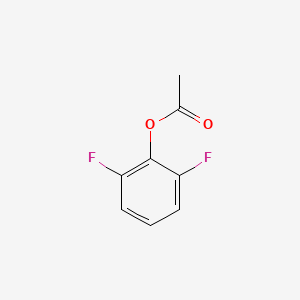
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
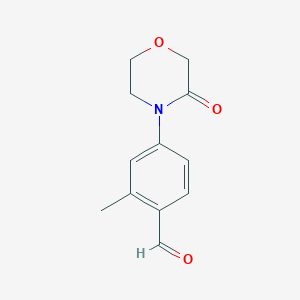
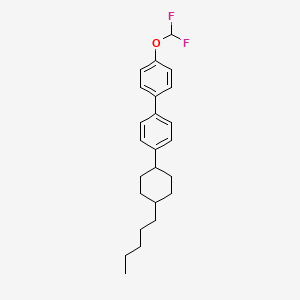
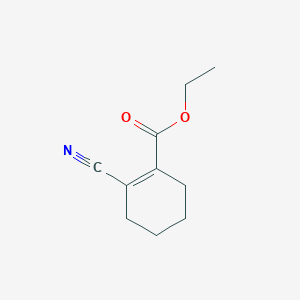
amine hydrochloride](/img/structure/B12449846.png)
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
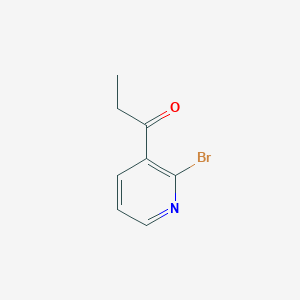
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)
